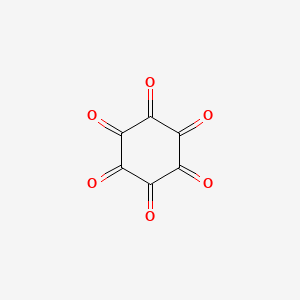
Glycyl-L-serine
Overview
Description
Glycyl-L-serine (Gly-L-Ser) is an amino acid derivative that has been studied for its potential applications in various areas of scientific research. It is a compound composed of glycine and L-serine, two amino acids that are essential to human health and metabolism. Gly-L-Ser has a wide range of applications in scientific research, including its use as a biochemical reagent, a structural component of proteins, and a compound for drug delivery. In
Scientific Research Applications
1. Neuroglial and Glioglial Relationships
Glycyl-L-serine, as a derivative of L-serine, plays a significant role in the brain. L-serine, synthesized from glycolytic intermediate 3-phosphoglycerate, is vital for the survival and differentiation of neurons. It's expressed preferentially in the radial glia-astrocyte lineage and olfactory ensheathing glia, indicating its importance in brain metabolism and neural development (Furuya & Watanabe, 2003).
2. Cognitive Function and Alzheimer's Disease
Alterations in the biosynthesis pathway of L-serine in astrocytes have been linked to cognitive deficits in Alzheimer's Disease. L-serine serves as the precursor for d-serine, a co-agonist of synaptic NMDA receptors essential for synaptic plasticity. Its supplementation could potentially prevent cognitive and behavioral deficits (Le Douce et al., 2020).
3. Microbial Production of L-serine
In the field of biotechnology, Corynebacterium glutamicum has been engineered for enhanced L-serine production. Strategies like reducing folate supply have been employed to achieve higher yields of L-serine, showcasing its industrial potential (Stolz et al., 2006).
4. Role in Cellular Proliferation and Brain Development
L-serine is critical for cellular proliferation and brain development. It's a major source for one-carbon groups essential for the synthesis of nucleotides and various cellular functions. Alterations in its levels have been observed in psychiatric disorders, emphasizing its importance in brain function (de Koning et al., 2003).
5. Potential Therapeutic Applications
Research indicates that non-essential amino acids like L-serine and glycine, which are related to this compound, can enhance the viability of neurons and may have therapeutic potential. L-serine has been shown to promote neuronal survival and could be beneficial in neurodegenerative diseases (Yang et al., 2000).
6. Cancer Metabolism and Therapy
In cancer research, serine and glycine metabolism are crucial for cancer cell growth. Studies on dietary serine and glycine restriction show reduced tumor growth, suggesting their pivotal role in cancer metabolism and potential therapeutic implications (Maddocks et al., 2017).
7. Metabolic Engineering for L-serine Production
Efforts in metabolic engineering have led to high-yield production of L-serine in Escherichia coli. This involves modifying the serine degradation pathway and enhancing the biosynthetic pathway, contributing to the feasibility of large-scale industrial production of L-serine (Mundhada et al., 2016).
8. Serine in Glia and Neurons
The relationship between serine and the functioning of glia and neurons has been a focus of research. Serine biosynthesis defects in glia can have profound effects on neurons, highlighting its role in maintaining neural health and function (Ehmsen et al., 2013).
9. Serine in Neurological Disorders
Serine biosynthesis and transport defects are linked to various neurological disorders. Disruptions in serine biosynthesis can lead to severe neurological manifestations, underscoring the importance of L-serine in brain development and function (El-Hattab, 2016).
10. Industrial Bioprocessing
Advancements in bioprocessing engineering have led to increased yields of L-serine using microbial fermentation. This includes the manipulation of metabolic pathways and regulatory networks in microbes, which is key for industrial-scale production of L-serine (Wang et al., 2022)
Safety and Hazards
While specific safety data for Glycyl-L-serine was not found, general safety measures for handling peptides include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Glycyl-L-serine is a dipeptide composed of glycine and serine . It is an incomplete breakdown product of protein digestion or protein catabolism . Some dipeptides are known to have physiological or cell-signaling effects . This compound’s primary targets are the enzymes involved in these physiological processes and cell-signaling pathways.
Mode of Action
This compound interacts with its targets, primarily enzymes, to influence various biochemical processes. For instance, it has been found that a serine hydroxymethyltransferase (SHMT) from the methanol-using Arthrobacter sp. shows increased activity in the presence of this compound . This interaction results in changes in the enzyme’s activity, which can lead to alterations in the metabolic pathways that the enzyme is involved in.
Biochemical Pathways
This compound is involved in several biochemical pathways. One of the key pathways is the synthesis of L-serine, where this compound acts as a precursor . This pathway can be linked to the GABA shunt via transamination reactions and via participation of the same reductase for both glyoxylate and succinic semialdehyde . The production of L-serine is crucial for cell proliferation and development, as well as for the formation of sphingolipids in the central nervous system .
Pharmacokinetics
As a dipeptide, it is likely to be absorbed in the gut and distributed throughout the body, where it can interact with its target enzymes . The metabolism and excretion of this compound would largely depend on the specific enzymes and transporters it interacts with in the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a precursor in the synthesis of L-serine . L-serine plays a versatile role in intermediary metabolism in eukaryotic cells, serving as a building block for protein synthesis and as a precursor for molecules essential for cell proliferation, growth, differentiation, and function . Therefore, the action of this compound can have significant effects on these cellular processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activity of the SHMT enzyme from Arthrobacter sp., which interacts with this compound, was found to be optimal at pH 7.8 and 45 °C Therefore, changes in environmental conditions such as pH and temperature could potentially influence the action of this compound
properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2,6H2,(H,7,9)(H,10,11)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCRXDTUTZHDEU-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315712 | |
| Record name | L-Serine, N-glycyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7361-43-5 | |
| Record name | L-Serine, N-glycyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7361-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Glycyl-L-serine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007361435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Serine, N-glycyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-glycyl-L-serine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.092 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















